molecular formula C24H52O4P2S4 B12653960 Tetrahexyl thioperoxydiphosphate CAS No. 76326-67-5

Tetrahexyl thioperoxydiphosphate

Cat. No.: B12653960
CAS No.: 76326-67-5
M. Wt: 594.9 g/mol
InChI Key: IUONZAZXFRWPFL-UHFFFAOYSA-N
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Description

Tetrahexyl thioperoxydiphosphate is a chemical compound with the molecular formula C24H52O7P2S and a molecular weight of 546.678 g/mol . . This compound is characterized by its unique structure, which includes two phosphorus atoms connected by a sulfur bridge, with each phosphorus atom further bonded to hexyl groups and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahexyl thioperoxydiphosphate typically involves the esterification of thioperoxydiphosphoric acid with hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

[(HO)2P(S)]2S2+4C6H13OH[(C6H13O)2P(S)]2S2+4H2O[(HO)_2P(S)]_2S_2 + 4C_6H_{13}OH \rightarrow [(C_6H_{13}O)_2P(S)]_2S_2 + 4H_2O [(HO)2​P(S)]2​S2​+4C6​H13​OH→[(C6​H13​O)2​P(S)]2​S2​+4H2​O

This reaction requires an acid catalyst and is performed under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Tetrahexyl thioperoxydiphosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiophosphates.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophosphates.

    Substitution: Formation of substituted thioperoxydiphosphates.

Scientific Research Applications

Tetrahexyl thioperoxydiphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in the study of phosphorus-sulfur chemistry.

    Medicine: Explored for its potential therapeutic applications, including its use as a prodrug for delivering active phosphorus-containing compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and flame retardants.

Mechanism of Action

The mechanism of action of tetrahexyl thioperoxydiphosphate involves its interaction with molecular targets through its phosphorus-sulfur bonds. The compound can undergo hydrolysis to release active phosphorus species, which can then interact with biological molecules. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

  • Tetraethyl thioperoxydiphosphate
  • Tetrapropyl thioperoxydiphosphate
  • Tetrabutyl thioperoxydiphosphate

Comparison: Tetrahexyl thioperoxydiphosphate is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chains can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it distinct in its applications and effects.

Properties

CAS No.

76326-67-5

Molecular Formula

C24H52O4P2S4

Molecular Weight

594.9 g/mol

IUPAC Name

(dihexoxyphosphinothioyldisulfanyl)-dihexoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H52O4P2S4/c1-5-9-13-17-21-25-29(31,26-22-18-14-10-6-2)33-34-30(32,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3

InChI Key

IUONZAZXFRWPFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=S)(OCCCCCC)SSP(=S)(OCCCCCC)OCCCCCC

Origin of Product

United States

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